molecular formula C14H12FN5OS2 B2759485 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 886927-86-2

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B2759485
CAS RN: 886927-86-2
M. Wt: 349.4
InChI Key: JKRBWZYGPUSSTD-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Mohareb et al. synthesized novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a 1,2,4-triazole ring, and a fluorophenyl group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms . The fluorophenyl group is a phenyl ring substituted with a fluorine atom.


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its structural components. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In a reported synthesis, the reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structural components. Thiophene, for instance, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antioxidant Activity

The thiazole ring, a core part of the compound, has been associated with antioxidant properties . Antioxidants are crucial in protecting cells from damage caused by free radicals. This compound could potentially be used to develop new antioxidant drugs that help in managing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders.

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown significant antimicrobial and antifungal activities . This suggests that our compound could be developed into new antimicrobial agents to treat various bacterial infections and combat the growing issue of antibiotic resistance. Similarly, its antifungal properties could lead to the development of treatments for fungal infections.

Antiviral Properties

Compounds with a thiazole ring have been reported to exhibit antiviral activities . This compound could be researched further for its efficacy against different viruses, potentially leading to new antiviral medications that could be particularly useful in treating diseases like influenza or even emerging viral threats.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs . These could offer relief from inflammation and pain in conditions such as arthritis, without the side effects associated with current treatments.

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been synthesized and shown to possess cytotoxic activity against human tumor cell lines . The compound could be a starting point for creating new anticancer drugs that target specific types of cancer cells, offering a more tailored and potentially less harmful treatment option.

Neuroprotective Potential

Thiazole derivatives have also been associated with neuroprotective effects . This compound could be explored for its potential to protect nerve cells, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Future Directions

The high binding energy for similar compounds suggests the need for further structure optimization and in-depth studies as potential inhibitors . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS2/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRBWZYGPUSSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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